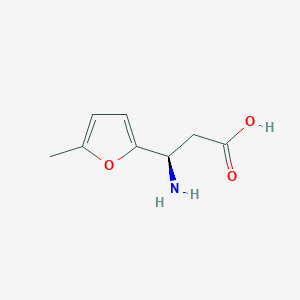

(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid

Description

BenchChem offers high-quality (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid |

InChI |

InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m1/s1 |

InChI Key |

QOWQYAAGGVGLJV-ZCFIWIBFSA-N |

Isomeric SMILES |

CC1=CC=C(O1)[C@@H](CC(=O)O)N |

Canonical SMILES |

CC1=CC=C(O1)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid chemical structure

Executive Summary

(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid (CAS: 1269994-47-9) is a chiral

The incorporation of the electron-rich furan moiety introduces unique electronic properties and potential sites for further functionalization (e.g., Diels-Alder cycloadditions), making this scaffold highly valuable in fragment-based drug discovery (FBDD). This guide outlines the structural specifications, validates a high-fidelity asymmetric synthesis route, and details the analytical protocols required for pharmaceutical-grade characterization.

Chemical Profile & Physiochemical Properties[2]

Structural Identification

-

IUPAC Name: (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid

-

Common Name:

-homo-(5-methylfuryl)alanine -

CAS Number (R-isomer): 1269994-47-9[1]

-

Molecular Formula:

-

Molecular Weight: 169.18 g/mol

Physiochemical Data (Predicted)

| Property | Value | Notes |

| pKa (COOH) | ~3.8 | Typical for |

| pKa (NH3+) | ~9.2 | Basic amine functionality. |

| LogP | 0.2 - 0.5 | Moderately polar due to zwitterionic character. |

| Topological Polar Surface Area | 69.6 Ų | Favorable for membrane permeability in peptide conjugates. |

| H-Bond Donors/Acceptors | 2 / 4 | Critical for secondary structure formation in foldamers. |

Retrosynthetic Analysis & Strategy

To access the enantiopure (3R) isomer, simple resolution of racemic mixtures (via Rodionov condensation) is often inefficient (max 50% yield). Therefore, we prioritize Diastereoselective Addition to Chiral Imines (Ellman’s Auxiliary approach). This method guarantees high enantiomeric excess (

Retrosynthetic Logic:

-

Target: (3R)-

-amino acid. -

Disconnection: C–C bond formation between the enolate equivalent and the imine carbon.

-

Precursors: 5-methylfurfural and a chiral sulfinamide auxiliary.

Primary Synthesis Protocol: Ellman's Auxiliary Method

Objective: Synthesis of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid with

Step 1: Formation of the Chiral Sulfinyl Imine

The condensation of 5-methylfurfural with (R)-tert-butanesulfinamide is catalyzed by a Lewis acid. Titanium(IV) ethoxide is preferred for its water-scavenging properties, driving the equilibrium forward.

-

Reagents: 5-Methylfurfural (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq),

(2.0 eq). -

Solvent: THF (anhydrous).

-

Conditions: Reflux, 6–12 h.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane). The disappearance of the aldehyde spot indicates completion.

Step 2: Diastereoselective Reformatsky-Type Addition

This is the stereodefining step. The addition of a zinc enolate (Reformatsky reagent) or a lithium enolate to the chiral imine proceeds via a highly ordered transition state (Zimmerman-Traxler model), transferring the chirality from the sulfur auxiliary to the new carbon center.

-

Reagents: Methyl bromoacetate (1.5 eq), Zn dust (activated, 2.0 eq), CuCl (cat.).

-

Solvent: THF/Et2O.

-

Mechanism: The (R)-sulfinyl group directs the nucleophilic attack to the Re-face of the imine, yielding the (3R,

) diastereomer. -

Purification: Flash column chromatography to isolate the major diastereomer.

Step 3: Deprotection and Hydrolysis

Global deprotection removes the sulfinyl group and hydrolyzes the ester.

-

Reagents: 4M HCl in Dioxane (for amine deprotection) followed by LiOH/THF/H2O (for ester hydrolysis).

-

Conditions: 0°C to RT.

-

Workup: The final amino acid is often isolated as the hydrochloride salt or purified via ion-exchange chromatography (Dowex 50W) to obtain the zwitterion.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following self-validating analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, D2O/DCl):

- 2.25 (s, 3H, Me -Furan).

-

2.80–3.00 (m, 2H,

-

4.60 (t, 1H,

- 6.10 (d, 1H, Furan H-3).

- 6.35 (d, 1H, Furan H-4).

-

Validation: The coupling constant (

) of the

Chiral HPLC

-

Column: Chiralpak ZWIX(+) or Crownpak CR(+) (optimized for amino acids).

-

Mobile Phase: MeOH/Acetonitrile with acidic buffer (perchloric acid or TFA).

-

Detection: UV at 220 nm (amide/acid) and 254 nm (furan).

-

Criterion: Enantiomeric Excess (

) must be

Mass Spectrometry[4]

-

Method: ESI-MS (Positive Mode).

-

Expected Ion:

. -

Fragment: Loss of

(

Applications in Peptidomimetics[5][6]

The (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid scaffold is particularly valued for:

- -Peptide Foldamers: The additional methylene group in the backbone allows the formation of stable helices (e.g., 14-helix) that are resistant to natural proteases.

-

Bioisosterism: The 5-methylfuran group acts as a lipophilic, aromatic spacer, mimicking phenylalanine or tyrosine but with altered electronic distribution and lower metabolic stability (due to potential ring opening).

-

Sitagliptin Analogs:

-amino acids are the core pharmacophore of DPP-4 inhibitors. The furan derivative offers a pathway to explore novel binding pockets in metabolic enzyme targets.

Safety & Handling Protocols

-

Furan Sensitivity: The furan ring is acid-sensitive (prone to ring-opening/polymerization). Avoid prolonged exposure to strong mineral acids at high temperatures.

-

Oxidation: Furan derivatives can form peroxides or undergo oxidative opening. Store the final product under inert gas (Argon/Nitrogen) at -20°C.

-

Toxicity: While the specific toxicology of this derivative is not fully characterized, furan-containing compounds can be metabolically activated to reactive enedials. Handle with standard PPE (gloves, fume hood).

References

-

Ellman, J. A., et al. "Asymmetric Synthesis of

-Amino Acids via the Addition of Enolates to tert-Butanesulfinyl Imines."[2] Journal of Organic Chemistry, 2002.[2] Link -

BLD Pharm. "Product Datasheet: (R)-3-Amino-3-(5-methylfuran-2-yl)propanoic acid (CAS 1269994-47-9)." BLD Pharm Catalog. Link

-

Weiner, B., et al.

-amino acids." Chemical Society Reviews, 2010. Link -

Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996. Link

-

PubChem. "Compound Summary: 3-amino-3-(furan-2-yl)propanoic acid." National Library of Medicine. Link

Sources

Chiral β-Amino Acid Furan Derivatives: A Technical Guide to Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer both structural rigidity and functional diversity is paramount. Among the myriad of building blocks available to researchers, chiral β-amino acids have emerged as particularly valuable motifs.[1][2] Their backbone, extended by an additional carbon atom compared to their α-amino acid counterparts, imparts unique conformational properties and a notable resistance to proteolytic degradation.[2] When this versatile scaffold is further constrained and functionalized by the incorporation of a furan ring, a class of compounds with significant therapeutic potential is created: the chiral β-amino acid furan derivatives.

The furan moiety, a five-membered aromatic heterocycle, is not merely a passive linker. Its distinct stereoelectronic properties introduce conformational constraints that can pre-organize the peptide backbone into specific secondary structures, such as β-turns.[3][4][5] This ability to mimic and stabilize bioactive conformations is a cornerstone of peptidomimetic design, enabling the creation of molecules with enhanced potency and metabolic stability.[2][6] Furthermore, the furan ring itself is a well-established pharmacophore, present in numerous natural products and synthetic drugs exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[7][8]

This technical guide provides an in-depth exploration of chiral β-amino acid furan derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, analyze their unique structural and pharmacological properties, and highlight their applications as powerful tools in the design of next-generation therapeutics.

I. Strategic Synthesis of Chiral Furanoid β-Amino Acids

The enantioselective synthesis of β-amino acids is a well-explored field, yet the incorporation of a furan moiety presents unique challenges and opportunities. The choice of synthetic route is dictated by the desired stereochemistry, substitution pattern, and scalability.

Key Synthetic Approaches

Several catalytic asymmetric methods have been successfully employed.[9] These include:

-

Asymmetric Friedel-Crafts Alkylation: This method involves the addition of an activated furan, such as 2-methoxyfuran, to nitroalkenes catalyzed by a chiral metal complex. A notable example utilizes a diphenylamine-tethered bisoxazoline Zn(II) complex, achieving high yields.[9] The resulting β-nitro furan adduct can then be reduced and further derivatized to yield the target β²-amino acid. The causality here lies in the chiral catalyst's ability to create a stereochemically defined environment, directing the approach of the nucleophilic furan to one face of the nitroalkene.

-

Intramolecular Nitrile Oxide Cycloaddition (INOC): This powerful strategy allows for the construction of the heterocyclic system and the amino acid framework simultaneously. Starting from a mannitol-derived conjugated nitroolefin, an INOC key step can be used to synthesize furan derivatives of cispentacin, a cyclic β-amino acid.[10]

-

From Sugar-Derived Precursors: Furanoid sugar amino acids can be synthesized from readily available hexoses. One innovative path involves an intramolecular 5-exo S(N)2 opening of a terminal aziridine ring by a γ-benzyloxy oxygen, which occurs concurrently with oxidation of a primary hydroxyl group.[4] This elegant, one-step process directly forms the furanoid sugar amino acid framework.[4] This approach is particularly valuable as it leverages the inherent chirality of the starting carbohydrate to establish the stereocenters in the final product.

Caption: Key synthetic strategies for chiral β-amino acid furan derivatives.

II. Structural Properties and Conformational Control

The defining characteristic of furanoid β-amino acids is their ability to impose conformational rigidity on peptide structures. This property stems from the planarity of the furan ring and the defined stereochemistry of the substituents.

Induction of Turn Structures

When incorporated into peptides, furanoid sugar amino acids act as potent turn inducers.[4] Detailed NMR spectroscopy, molecular dynamics simulations, and X-ray crystallography have revealed that these moieties can nucleate unusual β-turn-like conformations.[3][5] A key stabilizing feature is often an intra-residue nine-membered hydrogen bond, for instance, between a leucine NH group and a hydroxyl group on the sugar ring.[3][4][5] This forced folding brings distant parts of a peptide, such as aromatic rings in Tyr and Phe residues of enkephalin analogues, into close proximity, which is often a prerequisite for biological activity.[4]

The ability to control conformation is a central tenet of modern drug design. By replacing flexible portions of a natural peptide with a rigid furanoid β-amino acid, researchers can lock the molecule into its bioactive conformation, thereby increasing receptor affinity and reducing the entropic penalty upon binding.

Sources

- 1. mmsl.cz [mmsl.cz]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. ijabbr.com [ijabbr.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. researchgate.net [researchgate.net]

3-amino-3-(5-methylfuran-2-yl)propanoic acid CAS 1270123-61-9

An In-Depth Technical Guide to 3-amino-3-(5-methylfuran-2-yl)propanoic acid (CAS 1270123-61-9): A Molecule of Emerging Interest in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-amino-3-(5-methylfuran-2-yl)propanoic acid, a heterocyclic β-amino acid of significant interest to researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is sparse, this document synthesizes information from analogous structures and the broader fields of furan chemistry and β-amino acid research to present its potential significance. We will explore its structural features, propose synthetic pathways, discuss potential biological activities, and outline experimental protocols. This guide serves as a foundational resource for stimulating further investigation into this promising scaffold.

Introduction: The Convergence of Furan and β-Amino Acid Scaffolds

The furan ring is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3][4][5] The furan nucleus can act as a bioisostere for other aromatic rings, like phenyl groups, offering modulated electronic and steric properties that can enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability.[4]

Concurrently, β-amino acids represent a critical class of non-proteinogenic amino acids.[6] Their incorporation into peptides can confer resistance to proteolytic degradation and induce stable secondary structures, making them invaluable tools in peptidomimetics.[7] Furthermore, the β-amino acid motif is a key component in numerous natural products and approved pharmaceuticals, highlighting its therapeutic relevance.[7][8][9]

The molecule 3-amino-3-(5-methylfuran-2-yl)propanoic acid is situated at the intersection of these two important chemical classes. Its structure, featuring a β-amino acid backbone appended to a 5-methylfuran ring, suggests a high potential for novel biological activity, making it a compelling target for synthesis and pharmacological evaluation.

Physicochemical Properties and Structural Analysis

Table 1: Predicted Physicochemical Properties

| Property | Value (Estimated) | Source/Method |

| CAS Number | 1270123-61-9 | - |

| Molecular Formula | C8H11NO3 | - |

| Molecular Weight | 169.18 g/mol | Calculated |

| IUPAC Name | 3-amino-3-(5-methylfuran-2-yl)propanoic acid | - |

| SMILES | CC1=CC=C(O1)C(N)CC(=O)O | - |

| Chirality | Exists as (R) and (S) enantiomers | Structural Analysis |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| LogP | -0.5 to 0.5 | Estimated based on analogue[10] |

The presence of a chiral center at the C3 position is a critical feature, implying that its enantiomers may exhibit distinct biological activities and pharmacokinetic profiles. This stereoselectivity is a cornerstone of modern drug development.[6]

Proposed Synthesis Strategy: A Modular Approach

Currently, there are no specific published synthetic procedures for 3-amino-3-(5-methylfuran-2-yl)propanoic acid. However, established methodologies for the synthesis of β-amino acids and related furan derivatives provide a robust framework for its preparation.[7][11] A logical and efficient approach would be a multi-step synthesis starting from commercially available 5-methyl-2-furaldehyde.

Proposed Synthetic Workflow

The proposed pathway involves three key transformations:

-

Knoevenagel Condensation: To form the α,β-unsaturated acid, extending the carbon chain.

-

Michael Addition: To introduce the amino group at the β-position.

-

Hydrolysis (if necessary): To deprotect the carboxylate and yield the final product.

Caption: Proposed synthetic workflow for 3-amino-3-(5-methylfuran-2-yl)propanoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed method and requires optimization in a laboratory setting.

Step 1: Synthesis of 3-(5-methylfuran-2-yl)propenoic acid

-

Rationale: This step utilizes the Knoevenagel condensation, a classic method for C-C bond formation, to create the necessary three-carbon acid chain attached to the furan ring. This reaction is well-precedented for furan aldehydes.[11][12]

-

Procedure:

-

To a flask containing 5-methyl-2-furaldehyde (1.0 eq) and malonic acid (1.2 eq), add pyridine as a solvent.

-

Add a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux (e.g., 80-100 °C) for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture and pour it into cold, dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water if necessary.

-

Step 2: Synthesis of the protected β-amino acid derivative

-

Rationale: A conjugate (Michael) addition of an amine nucleophile to the α,β-unsaturated carboxylic acid will install the amino group at the desired β-position. Using a protected amine source like benzylamine or an ammonia equivalent is common.[7]

-

Procedure:

-

Dissolve 3-(5-methylfuran-2-yl)propenoic acid (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Add an excess of a suitable ammonia source (e.g., a solution of ammonia in methanol) or benzylamine (1.5 eq).

-

Seal the reaction vessel and heat to 60-80 °C for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction, remove the solvent under reduced pressure, and purify the resulting β-amino acid derivative by column chromatography or crystallization.

-

Step 3: Deprotection to yield 3-amino-3-(5-methylfuran-2-yl)propanoic acid

-

Rationale: If a protecting group was used (e.g., benzyl from benzylamine), it must be removed to yield the final primary amine. Catalytic hydrogenation is a clean and effective method for debenzylation. If an ester was formed in Step 2, hydrolysis is required.

-

Procedure (Debenzylation):

-

Dissolve the N-benzyl protected intermediate in methanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir at room temperature until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

-

Potential Biological Activities and Therapeutic Applications

Given the rich pharmacology of the furan nucleus and the significance of β-amino acids, 3-amino-3-(5-methylfuran-2-yl)propanoic acid is a candidate for screening across multiple therapeutic areas.

Antimicrobial Activity

Many furan derivatives possess potent antibacterial and antifungal properties.[1][3][4] The mechanism often involves the furan ring acting as a scaffold that facilitates bioactivation or interaction with microbial targets like DNA or essential enzymes.[4] Studies on similar 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[11][12] Therefore, it is highly probable that the title compound will exhibit activity against a range of bacterial and fungal pathogens.

Anti-inflammatory Properties

Furan-containing molecules have been shown to inhibit cyclooxygenase (COX) enzymes and reduce inflammation.[4][5] Natural furan fatty acids, for instance, have demonstrated potent anti-inflammatory effects in animal models.[5] The structural features of 3-amino-3-(5-methylfuran-2-yl)propanoic acid make it a candidate for investigation as a novel anti-inflammatory agent.

CNS and Metabolic Disorders

Derivatives of furan are also utilized in medications for the central nervous system (CNS) and have shown potential in addressing metabolic diseases.[1][2] The β-amino acid structure could modulate pharmacokinetic properties, such as blood-brain barrier penetration, making this an interesting area for future research.

Caption: Potential therapeutic applications of the target molecule.

Conclusion and Future Directions

3-amino-3-(5-methylfuran-2-yl)propanoic acid is a structurally intriguing molecule with high potential for drug discovery. By combining the proven pharmacological relevance of the furan ring with the unique properties of a β-amino acid, it represents a promising scaffold for the development of novel therapeutics. This guide provides a foundational framework, including a plausible synthetic route and a discussion of potential biological activities, to encourage and facilitate further research. The next logical steps involve the practical synthesis and purification of its enantiomers, followed by a broad-based screening campaign to elucidate its biological activity profile. Such efforts are warranted and could lead to the discovery of new lead compounds in a variety of disease areas.

References

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Available from: [Link]

-

PubChem. (n.d.). 3-Amino-3-(furan-2-yl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. Available from: [Link]

-

Nivrutti, G. P., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available from: [Link]

-

Sharma, P., et al. (2024). A comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

-

Al-Ostath, A. I., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]

-

Mousavi, S. M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Reports in Pharmaceutical Sciences. Available from: [Link]

-

Kaliya, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4619. Available from: [Link]

-

ACS Publications. (2024). Formation, Identification, and Occurrence of the Furan-Containing β-Carboline Flazin Derived from l-Tryptophan and Carbohydrates. Available from: [Link]

-

PubMed. (2002). Biosynthesis of beta-substituted furan skeleton in the lower furanoterpenoids: a model study. Available from: [Link]

-

RSC Publishing. (2014). Biosynthesis of natural products containing β-amino acids. Available from: [Link]

-

ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

- Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

ResearchGate. (n.d.). Synthesis of β-amino acid derivatives a, Selected examples of β-amino.... Available from: [Link]

-

Garg Lab - UCLA. (n.d.). Patents & Products. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. Available from: [Link]

-

ResearchGate. (2025). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]

-

MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

- Google Patents. (n.d.). NZ307030A - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.

Sources

- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 2. ijabbr.com [ijabbr.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-Amino-3-(furan-2-yl)propanoic acid | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Foreword: The Convergence of Privileged Scaffolds in Drug Discovery

An In-depth Technical Guide to the Biological Activity of Furan-Containing β-Amino Acids

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the concept of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The furan ring, a five-membered aromatic heterocycle, and the β-amino acid backbone represent two such scaffolds.[1][2] The furan moiety is a cornerstone in a multitude of clinically approved drugs, prized for its ability to engage in various non-covalent interactions and act as a bioisostere for other aromatic systems like phenyl rings.[1][3] Concurrently, β-amino acids have garnered significant interest as building blocks for peptidomimetics, offering enhanced proteolytic stability and the ability to form unique, stable secondary structures in peptides.[2][4]

This guide delves into the synergistic potential of combining these two powerful motifs. We will explore the diverse biological activities exhibited by furan-containing β-amino acids, dissect their structure-activity relationships, and provide field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their therapeutic programs.

The Furan Nucleus: A Versatile Component in Bioactive Molecules

The furan ring is a deceptively simple heterocycle that imparts significant and diverse biological properties to a molecule.[5] Its unique electronic and steric characteristics allow it to serve as a versatile scaffold in drug design.[1] Compounds incorporating furan or its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, anticancer, and neuroprotective activities.[3][6][7]

The bioactivity of furan derivatives is often linked to the ring's capacity for both polar and non-polar interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to target receptors or enzymes.[1] A classic example is the antimicrobial agent nitrofurantoin, where the furan ring acts as a critical scaffold for the reductive activation of the nitro group within bacterial cells, leading to the generation of reactive intermediates that damage bacterial DNA and proteins.[1]

Caption: Conceptual fusion of Furan and β-Amino Acid scaffolds.

The β-Amino Acid Motif: Enhancing Pharmacokinetic and Pharmacodynamic Profiles

β-Amino acids differ from their proteinogenic α-analogs by an additional methylene unit in their backbone.[8] This seemingly minor structural alteration has profound implications for their biological behavior. Peptides and molecules incorporating β-amino acids often exhibit remarkable resistance to metabolic degradation by peptidases, a critical advantage in drug design.[2] This enhanced stability can lead to improved oral bioavailability and a longer duration of action.

Furthermore, the flexible yet constrained nature of the β-amino acid backbone allows for the formation of stable, predictable secondary structures (foldamers), which can mimic the conformations of natural peptides and interact with biological targets with high specificity.[2]

A Spectrum of Biological Activities

The combination of a furan ring with a β-amino acid core gives rise to molecules with a wide array of potential therapeutic applications.

Antimicrobial Activity

The furan nucleus is a well-established pharmacophore in antimicrobial agents.[9] When integrated into a β-amino acid structure, it can contribute to potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2] The mechanism often involves the selective inhibition of microbial growth or the modification of essential enzymes.[6] The β-amino acid portion can enhance cell wall penetration or interact with intracellular targets.

Table 1: Representative Antimicrobial Activity of Furan Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Furan-based pyrimidine-thiazolidinones | E. coli | 12.5 µg/mL | |

| 3-aryl-3(furan-2-yl)propanoic acid derivs. | E. coli | 64 µg/mL | [3] |

| Furan-3-carboxamides | S. aureus, B. cereus | 250 µg/mL |[2][9] |

Anti-inflammatory and Antioxidant Effects

Many natural and synthetic furan derivatives exhibit significant anti-inflammatory and antioxidant properties.[6][10] These compounds can modulate key inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and act as radical scavengers due to the electron-rich nature of the furan ring.[6][11] Furan fatty acids, for example, have been shown to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with a pivotal role in regulating inflammation and metabolism.[11] The incorporation of a β-amino acid moiety can refine the molecule's interaction with these targets.

Caption: PPAR-γ activation pathway by furan-containing ligands.

Anticonvulsant and Neuroprotective Potential

Amino acids and their derivatives are foundational to the design of anticonvulsant drugs.[12][13] While direct evidence for furan-containing β-amino acids is emerging, the neuroprotective potential of furan compounds is recognized.[7] They have been observed to possess antioxidant and anti-inflammatory properties that can mitigate oxidative stress and neuroinflammation, key factors in the progression of neurodegenerative disorders.[7] The mechanism may involve scavenging free radicals and modulating inflammatory pathways.[7] The β-amino acid structure can be designed to interact with neurotransmitter systems, such as by antagonizing excitatory amino acid receptors like AMPA or NMDA receptors, a known strategy for anticonvulsant activity.[14]

Synthetic Strategies and Experimental Protocols

The synthesis of these hybrid molecules can be achieved through various modern organic chemistry techniques, including multi-component reactions and cascade catalysis.[8][15] A promising route involves the chemical or enzymatic conversion of biomass-derived furfural into a furan-based aldehyde, which can then participate in an aldol addition reaction with glycine, catalyzed by a threonine aldolase enzyme, to generate the desired β-hydroxy-α-amino acid structure.[15]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. ijabbr.com [ijabbr.com]

- 4. mmsl.cz [mmsl.cz]

- 5. researchgate.net [researchgate.net]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 10. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator‐Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functionalized amino acid anticonvulsants: synthesis and pharmacological evaluation of conformationally restricted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a detailed analysis of the molecular weight and solubility characteristics of the non-proteinogenic amino acid, (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid. As novel amino acids are increasingly integrated into peptide-based therapeutics and other advanced applications, a fundamental understanding of their physicochemical properties is paramount for predicting their behavior in biological and chemical systems. This document outlines the theoretical basis for the compound's properties, details robust experimental protocols for their validation, and discusses the critical factors influencing these characteristics.

Compound Identification and Molecular Weight

Chemical Identity

(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid is a chiral, non-proteinogenic β-amino acid. Its structure is characterized by a propanoic acid backbone with an amino group and a 5-methylfuran-2-yl substituent both attached to the β-carbon (C3). The "(3R)" designation specifies the stereochemistry at this chiral center. The presence of the furan ring, a five-membered aromatic heterocycle, and a methyl group distinguishes it from naturally occurring amino acids, offering unique steric and electronic properties for potential applications in medicinal chemistry and material science.

Molecular Formula and Weight

The molecular formula of the compound is determined by summing its atomic constituents:

-

Carbon (C): 3 (propanoic acid) + 5 (methylfuran ring) = 8

-

Hydrogen (H): 1 (on C3) + 2 (on C2) + 1 (acidic H) + 2 (amino group) + 5 (on methylfuran ring) = 11

-

Nitrogen (N): 1 (amino group)

-

Oxygen (O): 2 (carboxylic acid) + 1 (furan ring) = 3

This yields a molecular formula of C₈H₁₁NO₃ .

The molecular weight is calculated from the atomic weights of the constituent elements:

-

(8 × 12.011) + (11 × 1.008) + (1 × 14.007) + (3 × 15.999) = 169.18 g/mol

A search for the related compound, 3-Amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride (CAS No. 2137705-77-0), shows a molecular weight of 205.64 g/mol , which is consistent with the addition of HCl (36.46 g/mol ) to the parent molecule.[1]

Summary of Physicochemical Identifiers

| Property | Value | Source |

| IUPAC Name | (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid | - |

| CAS Number | 1270123-61-9 | [2] |

| Molecular Formula | C₈H₁₁NO₃ | Calculated |

| Molecular Weight | 169.18 g/mol | Calculated |

Solubility Profile: Theoretical and Predictive Analysis

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and utility in various applications. For novel amino acids, where experimental data is often scarce, a combination of theoretical analysis and computational prediction is essential.

The Impact of Molecular Structure on Solubility

Amino acids are zwitterionic molecules, containing both a basic amino group and an acidic carboxyl group. This allows them to be soluble in polar protic solvents like water, while typically being insoluble in nonpolar organic solvents.[3] The solubility is profoundly influenced by the side chain, pH, and temperature.[3]

In the case of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid, the side chain consists of a 5-methylfuran group. This substituent introduces several competing factors:

-

Hydrophobicity: The furan ring and the methyl group are predominantly hydrophobic, which is expected to decrease the compound's solubility in aqueous solutions compared to amino acids with small, aliphatic side chains (e.g., alanine).

-

Polarity: The oxygen heteroatom in the furan ring can act as a hydrogen bond acceptor, which may slightly mitigate the hydrophobicity.

-

pH Dependence: As with all amino acids, solubility will be at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero. In acidic (pH < pI) or basic (pH > pI) solutions, the molecule becomes charged (cationic or anionic, respectively), leading to stronger interactions with water and a significant increase in solubility.

Computational Solubility Prediction

For novel compounds, in silico methods provide a rapid and cost-effective means of estimating solubility.[4][5] These tools are particularly valuable for non-natural amino acids.[4][5] The general workflow involves calculating various physicochemical descriptors from the molecular structure and using a trained algorithm to predict a solubility value.

Methods like CamSol-PTM are specifically designed to predict the solubility of peptides containing non-canonical amino acids by analyzing their physicochemical properties.[4][5] Such models can effectively screen novel structures and guide experimental design by providing an early assessment of their developability.[5]

Experimental Determination of Solubility

While predictive models are useful, experimental validation is the gold standard. The "Shake-Flask" method is a classic and reliable technique for determining thermodynamic (equilibrium) solubility.

Principle of Measurement

The core principle involves creating a saturated solution in a given solvent at a controlled temperature. This is achieved by adding an excess of the solid compound to the solvent and allowing the system to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured, which corresponds to the maximum solubility.

Protocol: Shake-Flask Method for Aqueous Solubility

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Materials:

-

(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid (solid)

-

Solvent (e.g., deionized water, PBS buffer pH 7.4)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards of known concentrations.

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a vial containing a precise volume of the test solvent (e.g., 1-2 mL). The key is to ensure undissolved solid remains visible.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Causality Insight: Inadequate equilibration time is a primary source of error, leading to an underestimation of solubility. 48 hours is often sufficient to ensure a true thermodynamic equilibrium is established.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Trustworthiness Check: Avoid disturbing the solid pellet at the bottom of the vial to prevent contamination of the sample with undissolved particles.

-

-

Filtration: Immediately filter the supernatant through a syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.

-

Quantification: Analyze the filtered supernatant using a validated HPLC or UV-Vis method. Determine the concentration of the dissolved compound by comparing its response against the previously generated calibration curve.

Solubility in Other Solvents

The same protocol can be adapted for various organic and buffered solvents.[6][7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is generally expected due to their ability to dissolve both polar and nonpolar substances.[6]

-

Alcohols (e.g., Ethanol, Methanol): Moderate solubility is likely, decreasing as the alkyl chain length of the alcohol increases.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is expected due to the polar zwitterionic nature of the amino acid backbone.

Data Summary and Interpretation

The solubility data should be compiled into a clear, comparative table.

| Solvent System | Predicted Solubility | Experimental Solubility (at 25 °C) |

| Deionized Water | Value from model | Result from Protocol 3.2 |

| PBS (pH 7.4) | Value from model | Result from Protocol 3.2 |

| Ethanol | Value from model | Result from Protocol 3.2 |

| DMSO | Value from model | Result from Protocol 3.2 |

Interpretation: The results are expected to show the highest solubility in polar aprotic solvents like DMSO, followed by buffered aqueous solutions. The methylfuran side chain will likely render the compound less soluble in water than simple amino acids like glycine or alanine but more soluble than those with large, purely aliphatic or aromatic side chains like leucine or phenylalanine. Understanding this solubility profile is crucial for selecting appropriate solvent systems for chemical reactions, biological assays, and formulation development.

References

-

Veltri, D., Smith, J., & Vendruscolo, M. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature Portfolio. [Link]

-

Veltri, D., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PubMed. [Link]

-

Veltri, D., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. [Link]

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences. [Link]

-

Various Authors. (2022). Determination of maximum solubility? Reddit r/OrganicChemistry. [Link]

-

Patel, K., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. [Link]

-

Lazzari, P., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]

-

LookChem. (n.d.). 3-(5-Methylfuran-2-yl)propanoic acid. LookChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-3-(furan-2-yl)propanoic acid. PubChem. [Link]

-

Ilovaisky, A. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

Sources

- 1. 2137705-77-0|3-Amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. 73456-99-2|3-Amino-3-(furan-2-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sequence-based prediction of the solubility of peptides containing non-natural amino acids | bioRxiv [biorxiv.org]

- 5. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids [pubmed.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Furan-Based Peptidomimetics: A Technical Guide to Therapeutic Innovation

This guide provides an in-depth exploration of furan-based peptidomimetics, a promising class of molecules poised to address complex therapeutic challenges. We will dissect the unique chemical attributes of the furan scaffold, explore its integration into peptide-mimicking structures, and detail its application across various disease models, from oncology to virology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their therapeutic programs.

Introduction: The Synergy of Furan and Peptide Scaffolds

Peptides are highly specific and potent biological modulators, but their therapeutic utility is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics aim to overcome these limitations by mimicking the structure and function of natural peptides while incorporating non-peptidic elements to enhance drug-like properties.[1] The furan ring, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in this endeavor.[2][3]

The significance of the furan moiety stems from its distinct physicochemical characteristics:

-

Electron-Rich Aromatic System: The oxygen heteroatom endows the furan ring with an electron-rich nature, enabling it to participate in crucial π-π stacking, hydrogen bonding, and other non-covalent interactions with biological targets.[4][5]

-

Bioisosteric Versatility: Furan can act as a bioisostere for phenyl and thiophene rings, allowing chemists to fine-tune steric and electronic properties to optimize receptor binding, metabolic stability, and overall pharmacokinetic profiles.[6][7]

-

Conformational Rigidity: When incorporated into a peptide backbone, the planar furan ring acts as a conformational constraint, locking the molecule into a bioactive conformation and potentially increasing binding affinity and selectivity.

By conjugating the furan scaffold with amino acid sequences, we create hybrid molecules—furan-based peptidomimetics—that merge the target specificity of peptides with the enhanced stability and diverse interaction capabilities of the furan ring.

Part 1: Design and Synthesis of Furan-Based Peptidomimetics

The rational design of furan-based peptidomimetics hinges on understanding how the furan core can be strategically positioned to mimic key peptide secondary structures (e.g., β-turns) or to act as a "warhead" for covalent interaction with a target protein.[8][9] The synthesis workflow typically involves the preparation of a furan-containing building block followed by its incorporation into a peptide sequence.

Experimental Protocol 1: Solid-Phase Synthesis of a Furan-Conjugated Tripeptide

This protocol describes a representative method for synthesizing a furan-capped tripeptide on a Rink amide resin, a common solid support for producing C-terminally amidated peptides.[1][10]

I. Materials & Reagents:

-

Rink Amide MBHA resin (0.5 mmol/g loading)

-

Fmoc-L-Amino Acids (e.g., Fmoc-L-Phe-OH, Fmoc-L-Ala-OH, Fmoc-L-Nal-OH)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 20% Piperidine in DMF

-

Capping Agent: 2-Furoic acid

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Precipitation Solvent: Cold diethyl ether

II. Step-by-Step Methodology:

-

Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Activate the first Fmoc-amino acid (e.g., Fmoc-L-Phe-OH, 4 equivalents) with HBTU (3.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Confirm coupling completion with a Kaiser test. If incomplete, repeat the coupling.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (e.g., Fmoc-L-Ala-OH, then Fmoc-L-Nal-OH).

-

N-Terminal Capping:

-

After removing the final Fmoc group, wash the resin.

-

Activate 2-furoic acid (5 equivalents) with HBTU/DIPEA and couple it to the N-terminus of the peptide for 2 hours. This step introduces the furan moiety.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DMF, DCM, and methanol, then dry under vacuum.

-

Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification and Characterization:

-

Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the structure and mass of the purified peptide using mass spectrometry (e.g., ESI-MS) and NMR.[10]

-

III. Self-Validation & Causality:

-

Why HBTU/DIPEA? This combination is a highly efficient and widely used coupling system that minimizes racemization, ensuring the stereochemical integrity of the peptide.

-

Why Rink Amide Resin? This resin is specifically chosen because cleavage with TFA directly yields a C-terminal amide, which often enhances biological activity and stability by mimicking the native peptide structure and removing the charged carboxylate.

-

Why Kaiser Test? This colorimetric test reliably detects free primary amines. A negative result (yellow beads) confirms that the coupling reaction has gone to completion, which is critical for preventing deletion sequences and ensuring the purity of the final product.

Part 2: Therapeutic Applications and Mechanistic Insights

Furan-based peptidomimetics have demonstrated significant potential across a spectrum of diseases, largely due to their ability to modulate complex biological pathways.[6][11][12]

Anticancer Activity

A primary focus of research has been in oncology, where furan derivatives exhibit potent cytotoxic effects against various cancer cell lines.[11][13][14]

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest Many furan-based compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often at the G2/M phase.[15] One key pathway involves the upregulation of the tumor suppressor protein p53. This triggers the intrinsic mitochondrial apoptosis cascade by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[15] The resulting change in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3, the executioner caspase that orchestrates cell death.

}

Caption: p53-mediated mitochondrial apoptosis pathway induced by furan-based peptidomimetics.Example Study: Furan-Conjugated Tripeptides A study on furan-conjugated tripeptides identified a lead compound, Fur-2-Nal-Ala-Phe-CONH₂, which showed high potency and specificity against human cervical cancer (HeLa) cells.[1][10] The compound was found to have a membranolytic effect and caused a loss of mitochondrial membrane potential, consistent with the apoptotic mechanism described above.[10]

| Compound ID | Sequence | Target Cell Line | IC50 (µg/mL) | Reference |

| Conjugate 4 | Fur-2-Nal-Ala-Phe-CONH₂ | HeLa (Cervical Cancer) | 0.15 ± 0.05 | [1][10] |

| Compound 12 | Furan-based statine peptidomimetic | HepG2 (Liver Cancer) | Moderate Inhibition | [16] |

| Tripeptide 10c | Furan-based peptidic inhibitor | HCT-116 (Colon Cancer) | 5.86 ± 0.65 µM | [17] |

Antiviral and Anti-inflammatory Potential

The versatility of the furan scaffold extends to infectious and inflammatory diseases.

-

Antiviral Agents: Furan derivatives have shown activity against a range of viruses, including influenza and hepatitis C.[6][18] For instance, isosorbide-based peptidomimetics incorporating a furan substituent have been investigated as inhibitors of the HCV NS3/4A protease, an enzyme essential for viral replication.[19]

-

Anti-inflammatory Agents: In the context of autoimmune diseases like rheumatoid arthritis, furan-based peptide inhibitors have been designed to target Protein Arginine Deiminase Type IV (PAD4).[9] This enzyme is responsible for protein citrullination, a post-translational modification that generates autoantigens. By inhibiting PAD4, these peptidomimetics can potentially halt the autoimmune cascade.[9]

Neurodegenerative Diseases

Emerging research highlights the neuroprotective potential of furan-containing compounds. Their antioxidant and anti-inflammatory properties are key to mitigating the oxidative stress and neuroinflammation that are hallmarks of diseases like Alzheimer's and Parkinson's.[20][21] Peptidomimetics designed to stimulate the 20S proteasome—the cell's primary machinery for clearing damaged and misfolded proteins—have been shown to enhance the degradation of α-synuclein and tau aggregates, which are central to the pathology of these disorders.[22]

Part 3: Bioanalytical Evaluation

Rigorous bioanalytical testing is essential to validate the therapeutic potential of newly synthesized compounds.

Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT assay, a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.

I. Materials & Reagents:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Furan-based peptidomimetic stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

II. Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of the furan-based peptidomimetic in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage viability against the compound concentration (on a log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

III. Self-Validation & Causality:

-

Why MTT? This assay is widely adopted because it is robust, reproducible, and directly measures mitochondrial metabolic activity, which is a reliable indicator of cell viability and is often compromised early in the apoptotic process.

-

Why Vehicle Control? The primary stock solutions of these compounds are often dissolved in DMSO. A vehicle control is crucial to ensure that the observed cytotoxicity is due to the compound itself and not the solvent at the concentrations used.

-

Why Serial Dilutions? Testing a range of concentrations is essential for generating a dose-response curve, from which the IC50 value can be accurately determined. This provides a quantitative measure of the compound's potency.

Conclusion and Future Perspectives

Furan-based peptidomimetics represent a powerful and versatile class of therapeutic candidates. The furan scaffold provides a unique combination of electronic properties and structural rigidity that can be exploited to create potent and selective modulators of challenging biological targets. The ability to synthesize these molecules using established methods like solid-phase peptide synthesis allows for the rapid generation and screening of compound libraries.

Future research will likely focus on several key areas:

-

Targeting Protein-Protein Interactions (PPIs): The conformational constraints imposed by the furan ring make these peptidomimetics ideal for targeting the large, flat interfaces characteristic of PPIs, which are often considered "undruggable" by small molecules.

-

Covalent Inhibitors: The furan ring can be designed as a "triggerable warhead" that, upon oxidation, forms a reactive species capable of covalently binding to nucleophilic residues (like lysine) on a target protein, leading to irreversible inhibition.[8]

-

Improving Pharmacokinetics: Continued optimization of the peptide sequence and furan substitutions will be necessary to enhance properties like cell permeability, metabolic stability, and oral bioavailability, ultimately translating the in vitro promise of these compounds into in vivo efficacy.

The continued exploration of furan-based peptidomimetics holds immense promise for the development of next-generation therapeutics with improved efficacy and novel mechanisms of action.

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org.

- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

- Furan: A Promising Scaffold for Biological Activity. ijabbr.com.

- Pharmacological significance of the furan scaffold in drug discovery. Benchchem.

- The Furan Scaffold: A Cornerstone in the Evolution of Medicinal Chemistry. Benchchem.

- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PMC.

- comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. PubMed.

- Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin.

- Therapeutic potential of peptidomimetics as antiviral agents: short review on recent progress. CABI Digital Library.

- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PubMed.

- Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. bioorg.2021.104958.

- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. International journal of research in pharmaceutical sciences.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Tre

- Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). PubMed.

- Peptidomimetics Activating the Proteasome: A New Perspective for Parkinson's Treatment.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases.

- A Technical Guide to the Discovery and Synthesis of Novel Furan Deriv

- Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions.

- Probing the interaction between selected furan derivatives and porcine myofibrillar proteins by spectroscopic and molecular docking approaches.

- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str

- Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition. MCE.

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.

- Synthesis, bioactivity, docking and molecular dynamics studies of furan-based peptides as 20S proteasome inhibitors. PubMed.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

Sources

- 1. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijabbr.com [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. orientjchem.org [orientjchem.org]

- 7. ijabbr.com [ijabbr.com]

- 8. Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. mdpi.com [mdpi.com]

- 16. Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, bioactivity, docking and molecular dynamics studies of furan-based peptides as 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Peptidomimetics Activating the Proteasome: A New Perspective for Parkinson’s Treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Asymmetric Synthesis of 3-Amino-3-(5-methylfuran-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a robust and strategic approach to the synthesis of 3-amino-3-(5-methylfuran-2-yl)propanoic acid, a chiral β-amino acid with significant potential in medicinal chemistry and drug development. The presence of the furan moiety, a key structural element in many biologically active compounds, coupled with the chiral β-amino acid framework, makes this molecule a valuable building block for novel therapeutics. This guide provides a detailed examination of a plausible and efficient synthetic route, grounded in established chemical principles and supported by authoritative literature. We will delve into the strategic considerations behind each synthetic step, offering insights into reaction mechanisms, experimental protocols, and characterization of key compounds.

Introduction: The Significance of Furan-Containing β-Amino Acids

β-Amino acids and their derivatives are of immense interest to the pharmaceutical industry due to their ability to form stable secondary structures in peptides (β-peptides) and their roles as precursors to a wide array of bioactive molecules, including antibiotics, enzyme inhibitors, and anticonvulsants.[1][2] The incorporation of a 5-methylfuran ring into the β-amino acid structure introduces a unique combination of steric and electronic properties, potentially enhancing biological activity and metabolic stability. Furan derivatives are prevalent in numerous natural products and pharmaceuticals, recognized for a broad spectrum of biological activities.[3] Consequently, the development of efficient and stereoselective synthetic routes to novel furan-containing β-amino acids like 3-amino-3-(5-methylfuran-2-yl)propanoic acid is a critical endeavor in modern drug discovery.

Proposed Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to the target molecule involves a two-step sequence:

-

Synthesis of the α,β-Unsaturated Acid Precursor: Preparation of (E)-3-(5-methylfuran-2-yl)propenoic acid via a Knoevenagel-Doebner condensation.

-

Asymmetric Conjugate Addition: Enantioselective introduction of an amino group at the β-position of the unsaturated precursor.

This strategy allows for the establishment of the carbon skeleton first, followed by the crucial stereoselective installation of the chiral center.

Part 1: Synthesis of (E)-3-(5-methylfuran-2-yl)propenoic Acid

The initial step focuses on the synthesis of the key intermediate, (E)-3-(5-methylfuran-2-yl)propenoic acid. The Knoevenagel-Doebner condensation is the method of choice for this transformation, offering high yields and operational simplicity.[4][5] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.

Reaction Mechanism and Rationale

The Knoevenagel-Doebner condensation between 5-methylfurfural and malonic acid in the presence of a basic catalyst like piperidine in pyridine proceeds through a well-established mechanism. The base deprotonates malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of 5-methylfurfural. The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated dicarboxylic acid, which subsequently decarboxylates upon heating to afford the desired (E)-3-(5-methylfuran-2-yl)propenoic acid. The use of pyridine as a solvent and a catalytic amount of piperidine is a classic and effective combination for this transformation.[3][6]

Diagram 1: Synthesis of the α,β-Unsaturated Acid Precursor

Caption: Knoevenagel-Doebner condensation to form the propenoic acid precursor.

Detailed Experimental Protocol

Materials:

-

5-Methylfurfural

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylfurfural (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-4 volumes).

-

To this solution, add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water (10 volumes).

-

Acidify the mixture to a pH of 5-6 by the slow addition of concentrated hydrochloric acid with constant stirring. This will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from ethanol to obtain pure (E)-3-(5-methylfuran-2-yl)propenoic acid as a solid.

Characterization Data (Predicted)

| Parameter | Expected Value |

| Appearance | Pale yellow to light brown solid |

| Melting Point | 145-150 °C |

| ¹H NMR (CDCl₃) | δ (ppm): 2.35 (s, 3H, -CH₃), 6.10 (d, 1H, furan-H), 6.25 (d, 1H, =CH-COOH), 6.60 (d, 1H, furan-H), 7.40 (d, 1H, furan-CH=), 12.0 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.0 (-CH₃), 109.0, 116.0, 118.0, 135.0, 150.0, 158.0 (furan and vinyl carbons), 172.0 (-COOH) |

| IR (KBr) | ν (cm⁻¹): ~3000 (O-H), 1690 (C=O), 1620 (C=C) |

| MS (ESI) | m/z: 153.05 [M+H]⁺ |

Part 2: Asymmetric Conjugate Addition of an Amino Group

The second and most critical step is the enantioselective introduction of the amino group at the β-position of the (E)-3-(5-methylfuran-2-yl)propenoic acid. Asymmetric conjugate addition is a powerful strategy for forming chiral C-N bonds.[7] This can be achieved through several catalytic approaches, with copper-catalyzed hydroamination being a particularly promising method.[8]

Reaction Mechanism and Rationale

A copper(I) hydride (CuH) catalyst, generated in situ, in the presence of a chiral ligand, will add across the double bond of the α,β-unsaturated ester (the acid is typically converted to an ester for this reaction to improve solubility and reactivity). The regioselectivity of the hydride addition is directed by the chiral ligand, leading to the formation of a chiral copper enolate. This enolate then reacts with an electrophilic aminating agent to install the amino group at the β-position with high enantioselectivity. A suitable aminating agent is a protected hydroxylamine derivative, which upon reaction and subsequent deprotection, yields the desired β-amino acid.

Diagram 2: Asymmetric Conjugate Addition Workflow

Caption: Workflow for the enantioselective synthesis of the target β-amino acid.

Detailed Experimental Protocol (Proposed)

Step 2a: Esterification of (E)-3-(5-methylfuran-2-yl)propenoic Acid

-

Suspend (E)-3-(5-methylfuran-2-yl)propenoic acid (1.0 eq) in methanol (10 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2b: Asymmetric Conjugate Addition

Materials:

-

Methyl (E)-3-(5-methylfuran-2-yl)propenoate

-

Copper(I) catalyst precursor (e.g., Cu(OAc)₂)

-

Chiral ligand (e.g., a derivative of (R)-DTBM-SEGPHOS)

-

Reducing agent for Cu(I) generation (e.g., a silane)

-

Electrophilic aminating agent (e.g., a protected hydroxylamine derivative like N-Boc-hydroxylamine)

-

Anhydrous, degassed solvent (e.g., toluene)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the copper(I) catalyst precursor and the chiral ligand in the anhydrous solvent.

-

Add the reducing agent to generate the active CuH species and stir for 30 minutes.

-

Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).

-

In a separate flask, dissolve the methyl (E)-3-(5-methylfuran-2-yl)propenoate and the electrophilic aminating agent in the same anhydrous solvent.

-

Slowly add the substrate solution to the catalyst solution via a syringe pump over several hours.

-

Allow the reaction to stir at the specified temperature until completion (monitor by TLC or LC-MS).

-

Quench the reaction by the addition of a saturated ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected β-amino ester.

Step 2c: Deprotection

-

Dissolve the protected β-amino ester in a suitable solvent (e.g., a mixture of THF and water).

-

Add an acid (e.g., HCl) or a base (e.g., LiOH) depending on the protecting groups to hydrolyze the ester and remove the N-protecting group.[9]

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete.

-

Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product, 3-amino-3-(5-methylfuran-2-yl)propanoic acid.

Characterization Data (Predicted for the Final Product)

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (decomposes) |

| ¹H NMR (D₂O) | δ (ppm): 2.25 (s, 3H, -CH₃), 2.80 (d, 2H, -CH₂-COOH), 4.50 (t, 1H, -CH(NH₂)-), 6.20 (d, 1H, furan-H), 6.50 (d, 1H, furan-H) |

| ¹³C NMR (D₂O) | δ (ppm): 13.5 (-CH₃), 42.0 (-CH₂-), 55.0 (-CH(NH₂)-), 108.0, 112.0, 152.0, 155.0 (furan carbons), 178.0 (-COOH) |

| IR (KBr) | ν (cm⁻¹): ~3400-2800 (broad, NH₃⁺, OH), 1700 (C=O), 1600 (N-H bend) |

| MS (ESI) | m/z: 170.08 [M+H]⁺ |

| Optical Rotation | [α]D: Specific rotation will depend on the enantiomer synthesized. |

Conclusion

This technical guide presents a comprehensive and scientifically grounded strategy for the asymmetric synthesis of 3-amino-3-(5-methylfuran-2-yl)propanoic acid. By employing a Knoevenagel-Doebner condensation followed by a state-of-the-art asymmetric conjugate addition, this approach offers a plausible and efficient route to this valuable chiral building block. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to access this and related compounds for the development of next-generation therapeutics. The successful execution of this synthesis will rely on careful optimization of the catalytic asymmetric step, a common yet surmountable challenge in modern synthetic chemistry.

References

- Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309.

- BenchChem (n.d.). 2-Methyl-3-(5-methylfuran-2-yl)prop-2-enoic acid.

- Wikipedia. (n.d.). Knoevenagel condensation.

- Dalessandro, E. V., & Collin, V. R. (2024).

- Kaliya, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.